molecular formula C17H18ClNO2S B2407367 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396766-40-7

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2407367
CAS RN: 1396766-40-7
M. Wt: 335.85
InChI Key: YSPAUCSLVNHGFV-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling and is a potential target for the treatment of B-cell malignancies.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex acetamide derivatives, including those with chlorophenyl and thiophene components, is a topic of interest due to their potential applications in drug development and material science. For instance, the synthesis of 2-dialkylaminoethyl-[(3-thiophenyl)methoxy] acetate hydrochloride and its effects on learning and memory in mice highlight the interest in similar compounds for neurological research (Jiang Jing-ai, 2006). Furthermore, studies on the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to intermediates like N-(2-Hydroxyphenyl)acetamide, emphasize the chemical versatility and potential of acetamide derivatives in synthesizing bioactive molecules (Deepali B Magadum & G. Yadav, 2018).

Biological Activities and Applications

Acetamide derivatives have been explored for their biological activities, including their potential anticancer, anti-inflammatory, and analgesic properties. A study on the synthesis of 2-(substituted phenoxy) acetamide derivatives and their evaluation for anticancer, anti-inflammatory, and analgesic activities reveals the therapeutic potential of such compounds (P. Rani, D. Pal, R. Hegde, & S. R. Hashim, 2014). These findings suggest that structurally similar compounds like "2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide" could also possess significant biological activities, warranting further investigation.

Environmental Impact and Metabolism

The environmental fate and biological metabolism of chloroacetamide herbicides have been extensively studied, providing insights into the degradation pathways and potential environmental impacts of related acetamide compounds. For example, research on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes sheds light on the metabolic transformations these compounds undergo, which could inform safety and toxicity assessments of related chemicals (S. Coleman, R. Linderman, E. Hodgson, & R. Rose, 2000).

properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c18-14-5-2-1-4-12(14)10-16(20)19-11-17(21,13-7-8-13)15-6-3-9-22-15/h1-6,9,13,21H,7-8,10-11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPAUCSLVNHGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CC2=CC=CC=C2Cl)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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